4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde
Overview
Description
4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group, a trifluoropropoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde typically involves the following steps:
Nitration: The introduction of the nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Substitution: The trifluoropropoxy group is introduced via a nucleophilic substitution reaction. This step involves reacting the nitrobenzene derivative with 3,3,3-trifluoropropanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Formylation: The aldehyde group is introduced through a formylation reaction, typically using the Vilsmeier-Haack reaction. This involves treating the substituted nitrobenzene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The trifluoropropoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-2-(3,3,3-trifluoropropoxy)benzaldehyde.
Oxidation: 4-Nitro-2-(3,3,3-trifluoropropoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: Lacks the trifluoropropoxy group, making it less lipophilic.
2-(3,3,3-Trifluoropropoxy)benzaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Nitro-2-methoxybenzaldehyde: Contains a methoxy group instead of a trifluoropropoxy group, affecting its chemical properties and applications.
Uniqueness
4-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde is unique due to the presence of both the nitro and trifluoropropoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-5-8(14(16)17)2-1-7(9)6-15/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOACFRUGWTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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